叔丁基3-(1,3-二氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-1-羧酸酯

货号 B2424135

CAS 编号:

1190890-10-8

分子量: 330.384

InChI 键: KSWRGWOOMAMAEF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

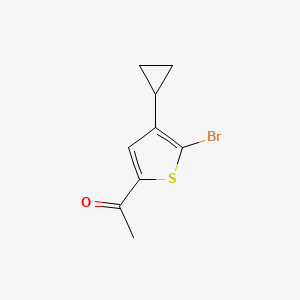

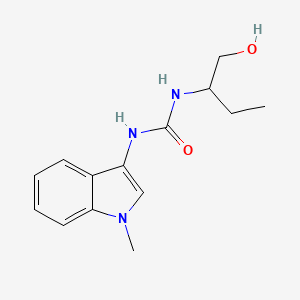

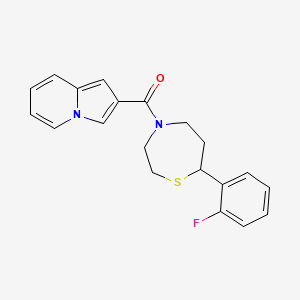

This compound is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains an isoindole group, which is a type of heterocycle . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains an isoindole group, which is a fused ring system containing a five-membered ring attached to a six-membered ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.34 . It is a powder at room temperature . The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 471.2±28.0 °C at 760 mmHg, and a flash point of 238.8±24.0 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学研究应用

高效合成和缓痛肽拮抗剂的中间体

- 背景:叔丁基3-(1,3-二氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-1-羧酸酯及其类似物在合成缓痛肽拮抗剂中具有重要意义。值得注意的是,这些化合物的不对称合成因其在大规模操作中的效率和适用性而备受关注。例如,Jona等人(2009)讨论了一种相关化合物叔丁基3-甲基(3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯的高效合成方法,该化合物是缓痛肽拮抗剂的有用中间体。他们的方法包括非对映选择性还原和异构化等关键步骤,证明了其在大规模生产中应用的适用性,并产生了对映体纯净的化合物(Jona 等人,2009)。

在生物活性化合物合成中的作用

- 背景:叔丁基3-(1,3-二氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-1-羧酸酯的某些衍生物是合成生物活性化合物的重要中间体。例如,Kong 等人(2016)合成了叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,这是克唑替尼和其他生物活性化合物的中间体。该合成涉及使用叔丁基-4-羟基哌啶-1-羧酸酯作为起始原料,并通过 MS 和 1HNMR 光谱确认了结构(Kong 等人,2016)。

结构和分子见解

- 背景:该化合物还为分子结构和立体化学提供了有价值的见解。Richter 等人(2009)研究了叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯,讨论了二面角和结构构型,为进一步的化学操作和理解该化合物的化学行为提供了基础知识(Richter 等人,2009)。

安全和危害

属性

IUPAC Name |

tert-butyl 3-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-6-7-12(11-19)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWRGWOOMAMAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxypiperidine-1-carboxylate (4.38 g) (21.76 mmol), phthalimide (4.82 g, 32.76 mmol), and triphenylphosphine (8.62 g, 32.86 mmol) were added to tetrahydrofuran (60 ml), 40% diethyl azodicarboxylate-toluene solution (15 ml) was slowly added at room temperature with stirring, and the mixture was stirred at the same temperature overnight. The reaction mixture was concentrated under reduced pressure, diluted with diethyl ether, and the precipitated colorless solid was filtered off. The mother liquor was concentrated under reduced pressure and the obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane) to give the title compound (2.04 g, yield 28%) as a colorless solid.

Name

diethyl azodicarboxylate toluene

Quantity

15 mL

Type

reactant

Reaction Step One

Name

Yield

28%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2424059.png)

![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2424066.png)

![3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424068.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/no-structure.png)

![N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2424072.png)